1-Iodo-2,4-dimethyl-3-nitrobenzene
Overview
Description
1-Iodo-2,4-dimethyl-3-nitrobenzene is an organic compound with the molecular formula C8H8INO2 It is a derivative of benzene, characterized by the presence of iodine, nitro, and methyl groups attached to the benzene ring
Scientific Research Applications
1-Iodo-2,4-dimethyl-3-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 1-Iodo-2,4-dimethyl-3-nitrobenzene is the benzene ring . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the ring . This aromatic ring wants to be retained during reactions .
Mode of Action
This compound interacts with its target through a two-step mechanism known as electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The biochemical pathway affected by this compound is the electrophilic aromatic substitution pathway . This pathway maintains the aromaticity of the benzene ring during the reaction . The downstream effects of this pathway include the formation of a substituted benzene ring .
Pharmacokinetics
The compound’s interaction with the benzene ring suggests that it may be readily absorbed and distributed in the body . Its impact on bioavailability would depend on factors such as dosage, route of administration, and individual patient characteristics.
Result of Action
The molecular result of the action of this compound is the formation of a substituted benzene ring . This occurs through the removal of a proton from the benzenonium intermediate formed in the first step of the reaction
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be kept in a dark place, sealed in dry conditions, and at a temperature between 2-8°C for optimal stability . Furthermore, the compound’s action may be affected by the presence of other substances in the environment, such as strong bases and strong oxidizers, with which it is incompatible .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Iodo-2,4-dimethyl-3-nitrobenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the iodination of 2,4-dimethyl-3-nitrobenzene using iodine and periodic acid in the presence of sulfuric acid and acetic acid. The reaction is typically carried out at elevated temperatures (around 90°C) for several days to ensure complete iodination .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-Iodo-2,4-dimethyl-3-nitrobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in further substitution reactions, where the iodine or nitro group can be replaced by other substituents.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The methyl groups can be oxidized to carboxylic acids under strong oxidative conditions.
Common Reagents and Conditions:
Iodination: Iodine, periodic acid, sulfuric acid, acetic acid.
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Major Products Formed:
Reduction: 1-Iodo-2,4-dimethyl-3-aminobenzene.
Oxidation: 1-Iodo-2,4-dicarboxy-3-nitrobenzene.
Comparison with Similar Compounds
1-Iodo-2-nitrobenzene: Lacks the methyl groups, making it less sterically hindered.
1-Iodo-4-nitrobenzene: The nitro group is positioned differently, affecting its reactivity.
2,4-Dimethyl-3-nitrobenzene: Lacks the iodine atom, altering its chemical properties.
Properties
IUPAC Name |
1-iodo-2,4-dimethyl-3-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8INO2/c1-5-3-4-7(9)6(2)8(5)10(11)12/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIACWLGCCVBYNE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)I)C)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8INO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80368094 | |
Record name | 1-iodo-2,4-dimethyl-3-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80368094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56404-21-8 | |
Record name | 1-iodo-2,4-dimethyl-3-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80368094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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